7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole
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Overview
Description
7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzo[D]thiazole derivative, followed by the introduction of tert-butoxy and isopropoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of pharmaceuticals like Lenacapavir.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Used in the synthesis of OLEDs and organic solar cells components.
2-Bromo-4-tert-butylthiazole: Used in various organic synthesis applications.
Uniqueness
7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H18BrNO2S |
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Molecular Weight |
344.27 g/mol |
IUPAC Name |
7-bromo-4-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H18BrNO2S/c1-8(2)17-13-16-11-10(18-14(3,4)5)7-6-9(15)12(11)19-13/h6-8H,1-5H3 |
InChI Key |
LSGOCJDSLYFJFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC2=C(C=CC(=C2S1)Br)OC(C)(C)C |
Origin of Product |
United States |
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